molecular formula C25H20Cl2N2O3 B11653899 N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-chlorophenyl)-3-methylquinoline-4-carboxamide

N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-chlorophenyl)-3-methylquinoline-4-carboxamide

Cat. No.: B11653899
M. Wt: 467.3 g/mol
InChI Key: VGENSHQOBVTRFZ-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-chlorophenyl)-3-methylquinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-chlorophenyl)-3-methylquinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: 4-chloro-2,5-dimethoxyaniline, 4-chlorobenzaldehyde, and 3-methylquinoline-4-carboxylic acid.

    Condensation Reaction: The initial step could involve the condensation of 4-chloro-2,5-dimethoxyaniline with 4-chlorobenzaldehyde to form an intermediate Schiff base.

    Cyclization: The Schiff base may undergo cyclization with 3-methylquinoline-4-carboxylic acid under acidic or basic conditions to form the quinoline core.

    Amidation: The final step could involve the amidation of the quinoline derivative with a suitable amine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-chlorophenyl)-3-methylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro or methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-chlorophenyl)-3-methylquinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or DNA. The molecular targets and pathways involved could include:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors to modulate cellular signaling.

    DNA Intercalation: Intercalating into DNA to disrupt replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure for many biologically active compounds.

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial with similar structural features.

Uniqueness

N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-chlorophenyl)-3-methylquinoline-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to other quinoline derivatives.

Properties

Molecular Formula

C25H20Cl2N2O3

Molecular Weight

467.3 g/mol

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-chlorophenyl)-3-methylquinoline-4-carboxamide

InChI

InChI=1S/C25H20Cl2N2O3/c1-14-23(25(30)29-20-13-21(31-2)18(27)12-22(20)32-3)17-6-4-5-7-19(17)28-24(14)15-8-10-16(26)11-9-15/h4-13H,1-3H3,(H,29,30)

InChI Key

VGENSHQOBVTRFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)Cl)C(=O)NC4=CC(=C(C=C4OC)Cl)OC

Origin of Product

United States

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